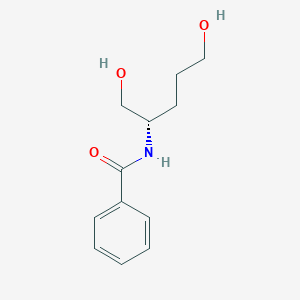
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Descripción general
Descripción
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral compound with a benzamide functional group attached to a 1,5-dihydroxypentan-2-yl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzoyl chloride and (S)-1,5-dihydroxypentane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Benzoyl chloride is reacted with (S)-1,5-dihydroxypentane in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: Industrial purification methods such as crystallization or large-scale chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield compounds like 1,5-diketopentane or 1,5-pentanedioic acid.
Reduction: Reduction of the benzamide group can produce (S)-N-(1,5-dihydroxypentan-2-yl)amine.
Substitution: Substitution reactions can lead to the formation of ethers or esters depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the benzamide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their activity. The chiral nature of the compound allows for specific interactions with chiral targets, enhancing its selectivity and potency.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate: This compound has a similar structure but with a tert-butyl group instead of a benzamide group.
(S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate: This compound features a benzyl group instead of a benzamide group.
Uniqueness
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is unique due to its benzamide functional group, which imparts distinct chemical properties and reactivity. The presence of the benzamide group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design.
Propiedades
IUPAC Name |
N-[(2S)-1,5-dihydroxypentan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWJXIMZBGAFZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659076 | |
| Record name | N-[(2S)-1,5-Dihydroxypentan-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296766-74-0 | |
| Record name | N-[(1S)-4-Hydroxy-1-(hydroxymethyl)butyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296766-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2S)-1,5-Dihydroxypentan-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


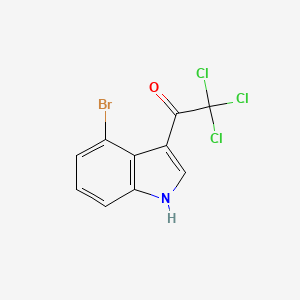
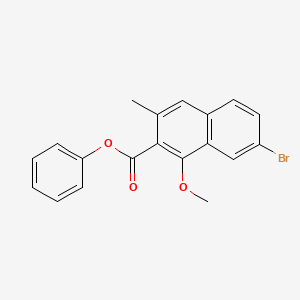
![2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione](/img/structure/B1499375.png)
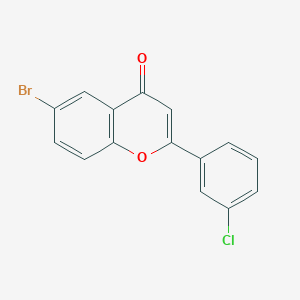
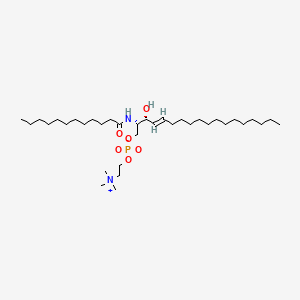

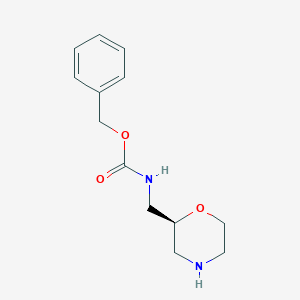
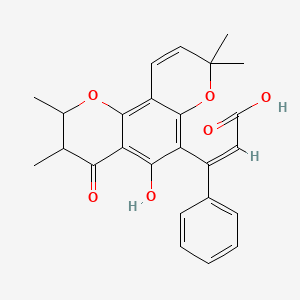
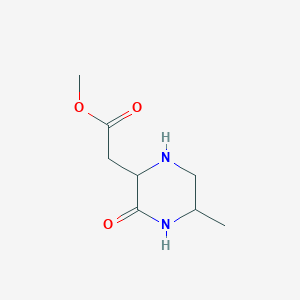
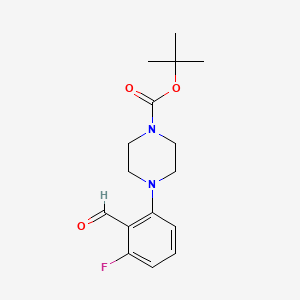
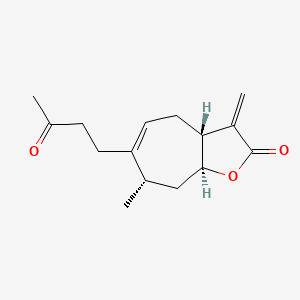
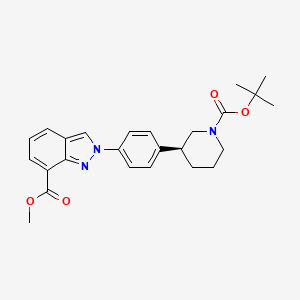
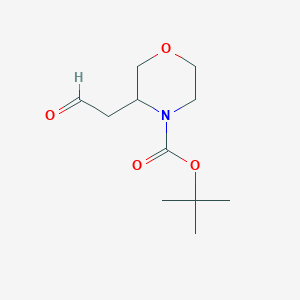
![9a-(Trifluoromethyl)hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7(8H)-one](/img/structure/B1499401.png)
